Compound Description: (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) is a novel inhibitor of the “funny” If current channel (If channel), which is expressed in the heart's sinus node. [] YM758 is under development for the treatment of stable angina and atrial fibrillation. []
Relevance: YM758 shares a similar core structure with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, featuring a 4-fluorobenzamide moiety connected to a piperidine ring. Both compounds also contain an extended chain attached to the piperidine nitrogen. This structural similarity suggests potential commonalities in their pharmacological properties or mechanisms of action. []
YM-252124
Compound Description: 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) is a major human metabolite of YM758. [] Studies indicate that it is likely secreted into urine via hOCT2/rOct2 transporters. [] Additionally, hepatic uptake of YM-252124 via hOCT1/rOct1 transporters is also expected. []
Relevance: Like 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, YM-252124 contains a central piperidine ring substituted at the 3-position with a carbonyl group linked to a complex aromatic system. This common structural motif, despite variations in the specific substituents, suggests potential similarities in their interactions with biological targets, especially those involving the piperidine-carbonyl moiety. []
YM-385459
Compound Description: (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459) is another major human metabolite of YM758 detected in urine and plasma. []
Relevance: YM-385459, similar to 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, features a piperidine ring with a carbonyl group at position 2, connected to a substituted aromatic system. This structural resemblance, despite the different positioning of the carbonyl group on the piperidine ring and variations in the aromatic substituents, implies a potential relationship in their chemical properties and biological interactions. []
YM-385461
Compound Description: N-(4-Fluorobenzoyl)glycine (YM-385461) is a human metabolite of YM758 found in plasma. [] It is expected to be renally secreted via hOAT1/rOat1 transporters, being a derivative of p-aminohippuric acid. []
Relevance: YM-385461, like 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, incorporates a 4-fluorobenzoyl group as a key structural element. The presence of this common substructure suggests a potential relationship in their metabolic pathways or interactions with specific enzymes, particularly those involved in the processing of 4-fluorobenzoyl-containing compounds. []
AS2036329
Compound Description: 2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329) is a major human metabolite of YM758 detected in urine and plasma. []
Relevance: AS2036329 shares structural similarities with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, including a piperidine ring linked to a 4-fluorobenzoyl group via an amide bond. Both compounds also feature an extended chain attached to the piperidine nitrogen. This structural resemblance suggests that they might share certain physicochemical properties or interact with similar biological targets, particularly those recognizing the 4-fluorobenzamide-piperidine motif. []
873140
Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) is a potent noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects for HIV-1. []
Relevance: While structurally distinct from 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, 873140 is included here due to its role as a noncompetitive allosteric antagonist of the CCR5 receptor. [] This highlights the potential for developing allosteric modulators of the CCR5 receptor, even with significant structural variations from typical orthosteric ligands. Understanding the binding site and mechanism of action of allosteric modulators like 873140 can provide insights for the design of novel CCR5 modulators, including those structurally related to 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile.
Sch-C
Compound Description: (Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125) is a noncompetitive allosteric antagonist of the CCR5 receptor. []
Relevance: Similar to 873140, Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor, highlighting the potential diversity in the chemical structures of allosteric CCR5 modulators. [] Its inclusion in this list underscores the importance of exploring various chemical scaffolds for developing novel CCR5 modulators, including those structurally related to 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile.
Sch-D
Compound Description: 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690) is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It exhibits potent inhibitory activity against CCR5-mediated Ca2+ mobilization. []
Relevance: Sch-D, like 873140 and Sch-C, is a noncompetitive allosteric antagonist of the CCR5 receptor. [] Its inclusion further emphasizes the diverse structural landscape of allosteric CCR5 modulators and encourages the exploration of diverse chemical scaffolds, including those related to 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, for discovering novel CCR5 modulators.
UK-427,857
Compound Description: 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857; maraviroc) is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It has been tested in clinical trials. []
Relevance: UK-427,857, alongside 873140, Sch-C, and Sch-D, exemplifies the structural diversity of noncompetitive allosteric antagonists of the CCR5 receptor. [] Its inclusion reinforces the idea that exploring various chemical scaffolds, including those related to 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, is crucial for the development of new CCR5 modulators.
TAK779
Compound Description: N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779) is a noncompetitive allosteric antagonist of the CCR5 receptor. []
Relevance: Similar to the previously mentioned noncompetitive allosteric antagonists of the CCR5 receptor, TAK779 demonstrates the structural diversity of these compounds. [] It encourages the exploration of various chemical scaffolds, including those related to 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, for developing new CCR5 modulators.
Compound Description: N-(2-chlorobenzyl)-N-ethyl-1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-amine is a low molecular weight Hsp70 inhibitor. [] It showed moderate antitumor activity when used in combination with cyclophosphamide against B16 melanoma in a mouse model. []
Relevance: N-(2-chlorobenzyl)-N-ethyl-1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-amine shares a core structure with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, featuring a substituted benzyl group linked to a piperidine ring. The presence of a pyrimidine ring in this compound, while not directly present in 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, highlights the potential exploration of heterocyclic rings as substituents in related compounds for modulation of biological activity. []
Compound Description: 4-((methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)amino)methyl)benzonitrile is a low molecular weight Hsp70 inhibitor with high cytotoxic activity when used in combination with cyclophosphamide against L1210 leukemia and B16 melanoma in mouse models. []
Relevance: This compound shares a notable structural feature with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, namely the presence of a benzonitrile moiety. The connection of this benzonitrile group to a piperidine ring through a methylene linker further underscores the potential importance of this structural motif in modulating biological activity. Despite differences in other substituents on the piperidine ring, this shared feature suggests a possible commonality in their interactions with biological targets. []
Compound Description: N-(2,6-dichlorobenzyl)-1-(1-(2-(ethylthio)pyrimidin-4-yl)piperidin-4-yl)-N-methylmethaneamine is a low molecular weight Hsp70 inhibitor. [] It exhibits high cytotoxic activity when used in combination with cyclophosphamide against both L1210 leukemia and B16 melanoma in mouse models. []
Relevance: N-(2,6-dichlorobenzyl)-1-(1-(2-(ethylthio)pyrimidin-4-yl)piperidin-4-yl)-N-methylmethaneamine, like 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, possesses a substituted benzyl group directly linked to a piperidine ring. This structural commonality, despite variations in the specific substituents on the benzyl group and the piperidine ring, suggests a potential for shared chemical properties and interactions with biological targets, particularly those involving the benzyl-piperidine moiety. []
Relevance: This compound shares a striking structural similarity with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile. Both compounds feature a piperidine ring at position 4 connected to a substituted benzyl group, further linked to another aromatic system via an oxygen atom. The presence of a 4-chlorobenzyl group in this compound, as opposed to the 3-fluorobenzyl in the target compound, highlights the importance of exploring variations in the substituents on the benzyl ring for optimizing activity at the CCR5 receptor. []
Compound Description: 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate is a compound studied for its crystal structure and intramolecular interactions. []
Relevance: This compound shares a key structural element with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, namely the presence of a substituted biphenyl group. The biphenyl system in both compounds serves as a significant hydrophobic portion of the molecule and potentially plays a critical role in their interactions with biological targets. []
Compound Description: [(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid, also known as compound 1 in the study, is a novel benzimidazole piperidine derivative that selectively inhibits COX-2. [] It demonstrates favorable drug-likeness and ADME descriptors, relieves paw edema and inflammation without noticeable side effects on the stomach. []
Relevance: This compound, similar to 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, incorporates a piperidine ring as a core structural element. The presence of a benzimidazole group in this compound, while not present in the target compound, highlights the potential of incorporating heterocyclic rings as substituents on the piperidine ring for modulating biological activity and exploring new pharmacological targets, such as COX-2 inhibition. []
Compound Description: Ethyl 1-(5-cyano-2-hydroxyphenyl)-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate, also known as compound 2 in the study, is a novel phenoxy pyridine derivative that selectively inhibits COX-2. [] It displays favorable drug-likeness and ADME descriptors, lack of cytotoxicity, relieves paw edema and inflammation without noticeable side effects on the stomach, making it a promising new NSAID candidate. []
Relevance: This compound shares a structural motif with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, namely the presence of a benzonitrile group. Despite the absence of a piperidine ring in this compound, the shared benzonitrile functionality suggests a possible commonality in their synthesis or potential for interacting with similar biological targets, particularly those recognizing aromatic nitrile-containing structures. []
cis-(6-benzhydrylpiperidin-3-yl)benzylamine
Compound Description: cis-(6-benzhydrylpiperidin-3-yl)benzylamine is a conformationally constrained lead compound derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I). [] It serves as a template for the development of high-affinity dopamine transporter (DAT) inhibitors. []
Relevance: This compound shares a crucial structural feature with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile: the presence of a substituted benzylamine group linked to a piperidine ring. Despite the differences in the substitution pattern and position of the benzylamine group on the piperidine ring, the shared core structure suggests a potential for overlapping pharmacological properties, particularly in their interactions with monoamine transporters. []
Compound Description: (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (Compound I) is a starting point for the synthesis of a series of conformationally constrained cis-3,6-disubstituted piperidine derivatives aimed at developing high-affinity dopamine transporter (DAT) inhibitors. []
Relevance: This compound serves as a precursor to cis-(6-benzhydrylpiperidin-3-yl)benzylamine, which shares a core structural feature with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile. [] Specifically, both compound I and 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile contain a substituted benzylamine group linked to a piperidine ring. Although the substitution pattern and position of the benzylamine group on the piperidine ring differ, this shared structural motif suggests a potential relationship in their interactions with monoamine transporters, particularly the dopamine transporter. []
Compound Description: ((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one, also designated as VIId in the study, is a novel AChE inhibitor, exhibiting weaker but promising AChE inhibition compared to donepezil. [] Molecular docking and dynamics simulation studies suggest that its benzyloxy moiety plays a role similar to the benzylpiperidine moiety of donepezil in binding to the active site residues. [] It is also predicted to be absorbed across the gastrointestinal tract and permeate through the blood-brain barrier. []
Relevance: This compound, similar to 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, features a piperidine ring connected to a substituted phenethyl group. This shared structural element, despite variations in the specific substituents and the linker between the piperidine and the aromatic system, suggests a potential relationship in their interaction with biological targets, particularly those involving the piperidine-phenethyl moiety. [] The presence of a pyridin-4(1H)-one ring in this compound, while not present in the target compound, highlights the possibility of incorporating different heterocyclic rings for exploring novel activities, such as AChE inhibition. []
Compound Description: (+)-6-carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686) is a novel oxindole derivative that acts as a nonpeptide agonist of the ghrelin receptor. []
Relevance: Although structurally distinct from 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, SM-130686 is included due to its role as a nonpeptide agonist of the ghrelin receptor. [] Its presence in this list emphasizes the possibility of developing agonists for the ghrelin receptor with diverse structural frameworks, suggesting that the target compound might also interact with the ghrelin receptor, despite its different structural features.
Compound Description: (±)-6-carbamoyl-3-(2, 4-dichlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-157740) is another novel oxindole derivative that functions as a nonpeptide agonist of the ghrelin receptor. []
Relevance: Like SM-130686, SM-157740 is a nonpeptide agonist of the ghrelin receptor, reinforcing the idea that structurally diverse compounds can activate this receptor. [] The inclusion of SM-157740 further broadens the scope of potential ghrelin receptor agonists and suggests that 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, despite its different structural features, might also exhibit activity at the ghrelin receptor.
Compound Description: 6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one (SB-649915) is a potent antagonist of the 5-HT(1A/B) receptor and a serotonin reuptake inhibitor. [] It exhibits preclinical evidence for a hastened onset of antidepressant and anxiolytic efficacy. []
Relevance: SB-649915, like 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, incorporates a piperidine ring connected to a substituted benzyl group via an oxygen atom. Both compounds also contain a complex aromatic system attached to the benzyl group, albeit with different ring structures. This structural similarity suggests a potential overlap in their pharmacological properties or a shared ability to interact with certain biological targets, particularly those recognizing the piperidine-benzyl-aromatic system. []
N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))
Compound Description: Compound A (+) is an early lead compound in the development of human immunodeficiency virus (HIV) integrase inhibitors. [] It is primarily eliminated by metabolism, with the major metabolite identified as the 5-O-glucuronide. []
Relevance: Compound A (+) shares a similar core structure with 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, featuring a 4-fluorobenzyl group. This common structural motif suggests that both compounds might undergo similar metabolic pathways, particularly those involving the processing of 4-fluorobenzyl-containing compounds. []
MK-0518
Compound Description: MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) is a potent human immunodeficiency virus (HIV) integrase inhibitor. [] It is currently in phase III clinical trials and is primarily eliminated by metabolism, with the 5-O-glucuronide being the major metabolite identified. []
Relevance: MK-0518, like 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile and Compound A (+), incorporates a 4-fluorobenzyl group as a key structural element. The presence of this common substructure suggests a potential relationship in their metabolic pathways or interactions with specific enzymes, particularly those involved in the processing of 4-fluorobenzyl-containing compounds. []
Compound Description: 3-(2-Hydroxyethyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate is a dihydropyridine derivative that exhibits calcium channel antagonist activity. [] It is less potent than nimodipine but shows anticonvulsant activity against maximal electroshock-induced seizures in mice. []
Relevance: This compound, although structurally different from 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, belongs to the dihydropyridine class of calcium channel antagonists. [] This highlights the potential of exploring dihydropyridine derivatives, albeit with varying substituents, for developing new calcium channel modulators.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.